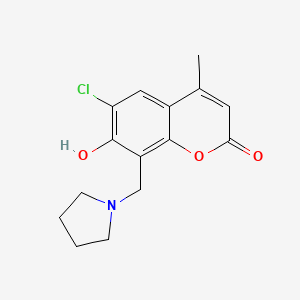![molecular formula C16H17ClN2O2 B3922933 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B3922933.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide
Übersicht
Beschreibung
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide, also known as JNJ-16259685, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 inverse agonists, which have been shown to modulate the endocannabinoid system.
Wirkmechanismus
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide acts as an inverse agonist at the CB1 receptor, which is a member of the endocannabinoid system. The CB1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including appetite, mood, and pain perception. This compound binds to the CB1 receptor and inhibits its activity, leading to a decrease in the release of endocannabinoids and a reduction in the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It also has a well-characterized mechanism of action, which allows for precise control of its effects. However, there are also limitations to its use. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its effects may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Further studies are needed to determine the optimal dosing regimen and to assess its long-term safety and efficacy. Another area of interest is its potential use in the treatment of addiction. Studies are needed to determine the optimal conditions for its use and to assess its effectiveness in reducing drug-seeking behavior. Finally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-4-15(20)18-14-10-16(21)19(11-14)8-7-12-5-3-6-13(17)9-12/h3,5-6,9,14H,7-8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLSAZSKTLPHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922856.png)
![ethyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B3922864.png)
![4-tert-butyl-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3922869.png)
![(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3922879.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3922883.png)

![2-methyl-6-({3-[2'-(5-methyl-1,3,4-oxadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B3922911.png)
![(1S*,6R*)-9-[(1-vinyl-1H-pyrazol-4-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3922917.png)

![methyl 4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3922942.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B3922945.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3922949.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3922963.png)
amino]-3-oxopropyl}benzamide](/img/structure/B3922965.png)